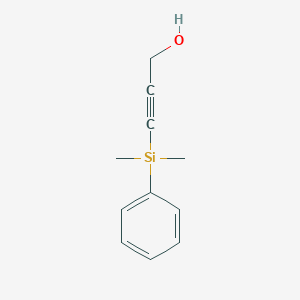

2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

Description

Significance of Propargylic Architectures in Chemical Synthesis

Propargyl alcohols are organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). cas.orgsigmaaldrich.com This dual functionality makes them exceptionally valuable building blocks in the field of organic synthesis. cas.org The presence of these two reactive sites allows for a diverse array of chemical transformations, enabling the construction of complex molecular frameworks from simpler precursors.

The alkyne group serves as a critical anchor point for various coupling reactions, while the alcohol group can be involved in substitutions, eliminations, or act as a directing group in chemical reactions. cas.orgnih.gov Consequently, propargylic architectures are fundamental structural units found in numerous biologically active compounds and are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cas.orgglobalchemmall.com Their versatility also extends to their use in the formation of various heterocyclic compounds. sigmaaldrich.com

Role of Silyl (B83357) Groups in Modulating Reactivity and Selectivity

In organic synthesis, silyl groups are frequently employed as protecting groups for alcohols, temporarily masking their reactivity while other chemical transformations are carried out elsewhere in the molecule. nih.gov However, their role can extend far beyond simple protection. When attached to a propargylic framework, a silyl group can significantly modulate the molecule's reactivity and the selectivity of its reactions.

Specifically, phenyl-substituted silyl groups have been shown to function as activating groups for the adjacent alkyne. This activation is attributed to the electronic properties of the silicon atom and the attached phenyl ring, which can influence the electron density of the triple bond. Research has demonstrated that these silyl groups can have a remarkable accelerating effect on key synthetic reactions like hydroalumination and carbolithiation. Furthermore, the steric and electronic nature of the silyl group can direct the regioselectivity and stereoselectivity of additions across the triple bond, providing chemists with a powerful tool for controlling reaction outcomes. The presence of a bulky silyl group can also steer the pathway of a reaction to favor the formation of specific products. nih.gov

Overview of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- as a Representative Compound

2-Propyn-1-ol, 3-(dimethylphenylsilyl)- serves as an excellent representative of organosilicon propargyl alcohols. It embodies the key structural features discussed: a reactive propargyl alcohol core and a functionality-modulating dimethylphenylsilyl group. The phenyl group attached to the silicon atom is particularly noteworthy, as its electronic effects can be transmitted to the alkyne, influencing its reactivity in synthetic applications. This compound is a valuable tool for synthetic chemists, enabling the construction of complex molecular targets with high precision.

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 73636-68-7 |

| Molecular Formula | C₁₁H₁₄OSi |

| Molecular Weight | 190.32 g/mol |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[dimethyl(phenyl)silyl]prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8,12H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFBPKPVZYAKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437470 | |

| Record name | CTK1D2857 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43019-63-2 | |

| Record name | CTK1D2857 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Propyn 1 Ol, 3 Dimethylphenylsilyl

Transformations at the Alkyne Moiety

The reactivity of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is largely dictated by the transformations possible at its carbon-carbon triple bond. The presence of the dimethylphenylsilyl group at one terminus and a hydroxymethyl group at the other creates an electronic and steric environment that influences the regioselectivity and stereoselectivity of addition reactions.

Metal-Catalyzed Hydrosilylation Reactions

Metal-catalyzed hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, is a primary method for the synthesis of vinylsilanes from silylacetylenes. For a substrate like 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, this reaction would involve the addition of a second hydrosilane molecule. The outcome of this reaction is highly dependent on the choice of metal catalyst and ligands. The addition of a hydrosilane to the internal alkyne can result in four possible isomeric products, arising from α- or β-addition of the silyl (B83357) group relative to the existing dimethylphenylsilyl group, and syn- or anti-addition, leading to E or Z isomers.

The regioselectivity of hydrosilylation of propargylic alcohols is significantly influenced by the catalyst system. Platinum-based catalysts are well-documented to favor the formation of β-vinylsilanes. For instance, a catalyst system of platinum(II) chloride (PtCl₂) with a phosphine (B1218219) ligand like XPhos has been shown to be highly effective for the hydrosilylation of various propargylic alcohols, yielding the β-adduct as a single regioisomer with high E-stereoselectivity. rsc.orgnih.govqub.ac.ukqub.ac.ukresearchgate.net The directing effect of the hydroxyl group is a key factor in achieving this selectivity. The reaction typically proceeds via syn-addition of the hydrosilane, leading to the (E)-isomer as the major product. researchgate.net

Conversely, ruthenium catalysts, such as [Cp*Ru(MeCN)₃]PF₆, are known to direct the silylation to the α-position of propargylic alcohols, also with high selectivity. nih.gov The choice between platinum and ruthenium thus allows for controlled access to either the α- or β-vinylsilane regioisomer.

In the context of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, a platinum-catalyzed reaction would be expected to place the incoming silyl group at the carbon adjacent to the hydroxymethyl group (β-position relative to the existing silyl group), likely resulting in the (E)-isomer. A ruthenium-catalyzed process would be predicted to add the new silyl group to the carbon already bearing the dimethylphenylsilyl group (α-position).

Table 1: Regioselectivity of Hydrosilylation of Propargylic Alcohols with Different Catalysts

| Catalyst System | Major Regioisomer | Predominant Stereochemistry |

|---|---|---|

| Platinum (e.g., PtCl₂/XPhos) | β-vinylsilane | E-isomer (syn-addition) |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α-vinylsilane | Z-isomer (trans-addition) |

The platinum-catalyzed hydrosilylation of propargylic alcohols is compatible with a wide array of hydrosilane reagents. researchgate.net Studies have demonstrated successful reactions with various commercially available silanes, including trialkylsilanes (e.g., triethylsilane), dialkylarylsilanes, and alkyldiarylsilanes.

Dimethylphenylsilane (B1631080) is a commonly employed and effective reagent in these transformations. nih.gov Its reactivity in platinum-catalyzed systems is well-established, providing the corresponding vinylsilane adducts in good to excellent yields. researchgate.net The electronic and steric properties of the dimethylphenylsilyl group are well-suited for these reactions, and it does not typically interfere with the catalytic cycle. Therefore, the hydrosilylation of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- using an additional equivalent of dimethylphenylsilane is expected to proceed efficiently under standard platinum-catalyzed conditions.

Carbonylative Reactions: Silylformylation

Silylformylation is a powerful transformation that introduces both a silyl group and a formyl group across a carbon-carbon triple bond in a single step. This reaction is typically catalyzed by rhodium complexes, such as Rh₄(CO)₁₂, under a carbon monoxide (CO) atmosphere. acs.org The reaction of an alkyne with a hydrosilane and CO leads to the formation of a β-silyl-α,β-unsaturated aldehyde.

The established mechanism involves the oxidative addition of the hydrosilane to the rhodium center, followed by the insertion of the alkyne into the resulting rhodium-silicon bond to form a rhodium-vinyl intermediate. Subsequent insertion of CO into the rhodium-carbon bond and reductive elimination yields the silylalkenal product. acs.org For terminal alkynes, the reaction exhibits high regioselectivity, with the silyl group adding exclusively to the terminal carbon. acs.org

For an internal alkyne like 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, the regioselectivity of silylformylation would be determined by the steric and electronic influences of the dimethylphenylsilyl and hydroxymethyl substituents. Generally, in the absence of strong electronic bias, the formyl group tends to add to the more sterically hindered carbon of the alkyne, while the silyl group adds to the less hindered carbon. acs.org Given the bulk of the dimethylphenylsilyl group, it is plausible that the incoming silyl group would add to the carbon bearing the hydroxymethyl group, with the formyl group adding to the carbon bearing the dimethylphenylsilyl group.

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The electron-rich nature of the alkyne in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- makes it a suitable dipolarophile for [3+2] dipolar cycloaddition reactions. This class of reactions provides a direct route to five-membered heterocyclic rings. wikipedia.org The silyl substituent on the alkyne plays a significant role in directing the regioselectivity of the cycloaddition.

Common 1,3-dipoles used in these reactions include azides and nitrile oxides.

Reaction with Azides: The reaction of silylalkynes with organic azides, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry" and yields 1,2,3-triazoles. The presence of a silyl group on the alkyne generally directs the formation of the 4-silyl-1,2,3-triazole regioisomer under thermal conditions. researchgate.net This regioselectivity is governed by both steric and electronic factors.

Reaction with Nitrile Oxides: Silylalkynes also react with nitrile oxides to form isoxazoles. mdpi.comnih.gov The regioselectivity of this cycloaddition can be influenced by reaction conditions and the presence of catalysts. In thermal reactions, the reaction of a silylalkyne with a nitrile oxide typically yields the 4-silylisoxazole as the major product. mdpi.com However, the use of certain catalysts, such as ruthenium complexes, has been shown to reverse this inherent regioselectivity, leading to the formation of the 5-silylisoxazole. researchgate.net

For 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, a [3+2] cycloaddition with an azide (B81097) would be expected to produce a 4-(dimethylphenylsilyl)-5-(hydroxymethyl)-1,2,3-triazole. Similarly, reaction with a nitrile oxide would likely yield the corresponding 3-aryl-4-(dimethylphenylsilyl)-5-(hydroxymethyl)isoxazole.

Table 2: Expected Regiochemical Outcome of [3+2] Cycloaddition with 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

| 1,3-Dipole | Expected Heterocyclic Product | Regiochemistry |

|---|---|---|

| Organic Azide (R-N₃) | 1,2,3-Triazole | 4-Silyl, 5-Hydroxymethyl |

| Nitrile Oxide (R-CNO) | Isoxazole | 4-Silyl, 5-Hydroxymethyl |

Halogenation and Hydrohalogenation

The alkyne moiety of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- can undergo addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation: The reaction of alkynes with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com The mechanism is believed to proceed through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, leading to anti-addition. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. The silyl group is generally stable under these conditions. The addition of Br₂ to 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- would be expected to yield the (E)-1,2-dibromo-3-(dimethylphenylsilyl)-2-propen-1-ol.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkynes generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a vinyl cation intermediate. masterorganicchemistry.comorganicchemistrytutor.com However, for alkynes, the mechanism can be more complex, with evidence suggesting a termolecular pathway that can lead to syn or anti addition depending on the specific substrate and conditions. youtube.com

For silylalkynes, the regioselectivity is influenced by the electronic effects of the silyl group. The silicon atom can stabilize a positive charge on the β-carbon (the β-silicon effect), which would favor the addition of the halide to the carbon atom adjacent to the silicon. Therefore, the reaction of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- with HBr would likely lead to the addition of the bromine atom to the carbon bearing the dimethylphenylsilyl group.

Reactions Involving the Propargylic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, participating in a variety of transformations typical of primary alcohols, yet influenced by the adjacent alkyne and the remote silyl group.

Functional Group Interconversions of the Alcohol (e.g., Esterification)

The primary alcohol functionality of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- can be readily converted into other functional groups. These interconversions are fundamental in synthetic chemistry for introducing new functionalities or for protecting the hydroxyl group during subsequent reaction steps.

Detailed Research Findings: Esterification is a common transformation for propargylic alcohols. This can be achieved under standard conditions, for instance, by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. An illustrative example is the reaction of propargyl alcohol with benzoyl chloride, which proceeds efficiently to yield propargyl benzoate. orgsyn.org Similarly, 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is expected to form the corresponding ester, 3-(dimethylphenylsilyl)prop-2-yn-1-yl benzoate, under these conditions.

Beyond esterification, the hydroxyl group can be converted into other functionalities. For example, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonate esters. These esters are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. The hydroxyl group can also be converted into a halide. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding propargyl chloride, while phosphorus tribromide (PBr₃) can yield the bromide.

| Reagent(s) | Product Functional Group | Expected Product Name |

|---|---|---|

| Benzoyl Chloride, Triethylamine | Ester | 3-(Dimethylphenylsilyl)prop-2-yn-1-yl benzoate |

| Tosyl Chloride, Pyridine | Sulfonate Ester (Tosylate) | 3-(Dimethylphenylsilyl)prop-2-yn-1-yl 4-toluenesulfonate |

| Thionyl Chloride (SOCl₂) | Chloride | 3-Chloro-1-(dimethylphenylsilyl)propyne |

| Sodium Hydride, Methyl Iodide | Ether (Methyl Ether) | 3-Methoxy-1-(dimethylphenylsilyl)propyne |

Rearrangement Reactions (e.g., Meyer-Schuster Type Rearrangements)

Propargylic alcohols are known to undergo acid-catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds. wikipedia.org The most prominent of these is the Meyer-Schuster rearrangement. rsc.org

Detailed Research Findings: The Meyer-Schuster rearrangement involves the formal 1,3-shift of a propargylic hydroxyl group to produce an α,β-unsaturated carbonyl compound. rsc.orgorganicreactions.org The reaction is typically catalyzed by strong acids, although milder conditions using transition metal or Lewis acid catalysts have been developed. wikipedia.org The mechanism proceeds through the protonation of the alcohol, followed by the rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate, which then tautomerizes to the final, more stable α,β-unsaturated carbonyl product. wikipedia.org

For 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, a primary terminal propargyl alcohol, the Meyer-Schuster rearrangement would be expected to yield an α,β-unsaturated aldehyde. The reaction would proceed as follows:

Protonation of the hydroxyl group by an acid catalyst.

Loss of water and a 1,3-hydride shift (or a related process) to form a silylated allene (B1206475) intermediate.

Tautomerization of the allenol to yield 3-(dimethylphenylsilyl)propenal.

It is important to note that for tertiary propargylic alcohols, a competing reaction known as the Rupe rearrangement can occur, which yields α,β-unsaturated ketones. wikipedia.org However, since 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is a primary alcohol, the Meyer-Schuster pathway to the aldehyde is the expected outcome.

| Catalyst Type | Examples | Key Characteristics |

|---|---|---|

| Brønsted Acids | H₂SO₄, PTSA | Traditional, harsh conditions. wikipedia.org |

| Transition Metals | Au-complexes, Ru-complexes | Milder conditions, improved selectivity. organicreactions.org |

| Lewis Acids | InCl₃ | Can be used with microwave irradiation for faster reactions. wikipedia.org |

Oxidative Transformations of the Propargylic Alcohol

The propargylic alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations are valuable for accessing propargyl aldehydes and acids, which are important synthetic intermediates.

Detailed Research Findings: The oxidation of primary alcohols is a well-established set of transformations in organic chemistry. Propargyl alcohol itself can be oxidized to propynal or propargylic acid. wikipedia.org For the controlled oxidation of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- to the corresponding aldehyde, 3-(dimethylphenylsilyl)propynal, milder oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) are effective for this purpose.

To achieve oxidation to the carboxylic acid, 3-(dimethylphenylsilyl)propynoic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions followed by acidic workup, or the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

| Target Product | Typical Reagent(s) | Product Name |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | 3-(Dimethylphenylsilyl)propynal |

| Aldehyde | Pyridinium Dichromate (PDC) | 3-(Dimethylphenylsilyl)propynal |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3-(Dimethylphenylsilyl)propynoic acid |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | 3-(Dimethylphenylsilyl)propynoic acid |

Reactivity Modulated by the Silyl Moiety

The dimethylphenylsilyl group is not merely a spectator; it actively influences the molecule's reactivity through electronic and steric effects and can directly participate in reactions involving the C-Si bond.

C-Si Bond Activation Processes

The carbon-silicon bond, while generally stable, can be activated and cleaved under specific conditions. This reactivity is a cornerstone of organosilicon chemistry, enabling the silyl group to be used as a removable control element or a synthetic handle.

Detailed Research Findings: Activation of the C-Si bond often involves increasing the coordination number of the silicon atom, which enhances the bond's susceptibility to electrophilic cleavage. nih.gov One of the most common methods for cleaving C-Si bonds is through the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the Lewis acidic silicon center to form a pentacoordinate silicate (B1173343) intermediate. This hypercoordinate species significantly weakens the C-Si bond, facilitating its cleavage. In the case of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, treatment with TBAF would be expected to cleave the C(sp)-Si bond, leading to the formation of a terminal alkyne (propargyl alcohol) and a fluorodimethylphenylsilane byproduct.

Transition metal catalysis can also mediate C-Si bond cleavage. Palladium or copper catalysts have been used to achieve silylation of various substrates through the cleavage of Si-C or Si-B bonds in organosilicon reagents, implying that the reverse process, metal-mediated C-Si cleavage, is a viable mechanistic step. rsc.org Furthermore, enzymatic C-Si bond cleavage has been engineered, demonstrating the potential for biocatalytic approaches to this transformation. nih.gov

| Method | Reagent/Catalyst | Mechanism Summary |

|---|---|---|

| Fluoride-Mediated Cleavage | Tetrabutylammonium Fluoride (TBAF) | Formation of a hypercoordinate pentavalent silicon intermediate, weakening the C-Si bond. nih.gov |

| Oxidative Cleavage | Hydrogen Peroxide (H₂O₂) | Used for certain organosilanes, often with fluoride activation, to form an alcohol at the carbon position. nih.gov |

| Transition Metal Catalysis | Palladium (Pd) or Copper (Cu) complexes | Oxidative addition of the C-Si bond to the metal center, enabling further transformations. rsc.org |

Silyl Group Migration Reactions

The silyl group in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is capable of migrating under certain reaction conditions. These rearrangements are synthetically useful, often proceeding with high degrees of regio- and stereocontrol.

Detailed Research Findings: Silyl group migrations, particularly 1,2-shifts, are known to occur in various organosilicon systems. In the context of propargylic systems, these migrations can be key steps in complex reaction cascades. For instance, gold-catalyzed cycloisomerization reactions of homopropargylic ketones can feature 1,2-silyl migrations within a gold-carbene intermediate. nih.gov Computational and experimental studies have shown that a 1,2-silyl migration can be kinetically favored over the migration of hydrogen, alkyl, or aryl groups. nih.gov

In a reaction involving 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, a 1,2-silyl migration could potentially be induced. For example, activation of the alkyne by a transition metal could lead to an intermediate where the dimethylphenylsilyl group migrates from the propargylic carbon to the adjacent acetylenic carbon, forming an allenylsilane species.

Another relevant process is the domino silyl-Prins/aryl migration, where a silyl group facilitates a cyclization and subsequently an aryl group migrates from silicon to an adjacent carbon. nih.gov While this specific reaction involves vinylsilanes, it highlights the capacity for complex rearrangements involving silyl groups where the phenyl substituent on silicon can also participate. Intermolecular silyl migrations have also been observed, where a silyl group is transferred between two different molecules, often promoted by a base and dependent on the solvent. researchgate.net

| Migration Type | Description | Potential Outcome for the Substrate |

|---|---|---|

| 1,2-Silyl Migration | Migration of the silyl group to an adjacent atom. | Formation of an allenylsilane intermediate. nih.gov |

| 1,4-Silyl Migration | Migration of the silyl group across a four-atom system. | Could occur in derivatives where the hydroxyl group is involved in forming a larger conjugate system. researchgate.net |

| Intermolecular Migration | Transfer of the silyl group between molecules. | Exchange of silyl groups between two alcohol molecules, promoted by a base. researchgate.net |

Applications as Masked Functional Groups

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and later reveal reactive functionalities. Beyond simple protection, certain groups can serve as "masked" or latent versions of other functional groups, which can be unveiled through specific chemical transformations. The compound 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- provides a compelling case study in this regard, where the dimethylphenylsilyl moiety can function as a masked hydroxyl group.

The transformation of a carbon-silicon (C-Si) bond to a carbon-oxygen (C-O) bond is a powerful tool in synthetic chemistry, and the Fleming-Tamao oxidation offers a reliable method to achieve this. organic-chemistry.orgwikipedia.org This reaction allows the dimethylphenylsilyl group to be used as a synthetic equivalent of a hydroxyl group, which can be introduced late in a synthetic sequence. organic-chemistry.orgwikipedia.org This is particularly advantageous as the silyl group is robust and tolerant of a wide range of reaction conditions under which a free hydroxyl group would not be stable. organic-chemistry.orgwikipedia.org

The Fleming-Tamao oxidation is stereospecific, proceeding with retention of configuration at the carbon center attached to the silicon atom. organic-chemistry.orgwikipedia.org This stereochemical fidelity is of paramount importance in the synthesis of complex molecules where precise control of stereochemistry is essential.

R-Si(Me)₂Ph → R-OH

This conversion is typically achieved in a two-step sequence or, more conveniently, in a one-pot procedure. organic-chemistry.org The initial step involves the electrophilic cleavage of the phenyl group from the silicon atom, rendering the silicon more susceptible to nucleophilic attack. Subsequent treatment with an oxidant, such as a peroxy acid or hydrogen peroxide, leads to the formation of the desired alcohol. organic-chemistry.orgjk-sci.com

A variety of conditions have been developed for the Fleming-Tamao oxidation, allowing for its application to a diverse range of substrates. The choice of reagents and conditions can be tailored to the specific molecule being synthesized, taking into account the presence of other functional groups.

While direct literature examples detailing the Fleming-Tamao oxidation specifically on 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- are not prevalent, the well-established principles and broad applicability of this reaction strongly support its potential as a masked functional group in this context. The propargyl alcohol moiety can undergo various transformations, and the subsequent unmasking of the hydroxyl group from the silyl precursor would provide a versatile strategy for the synthesis of highly functionalized molecules.

The data presented in the following table summarizes the key aspects of the Fleming-Tamao oxidation as it pertains to the use of the dimethylphenylsilyl group as a masked hydroxyl group.

| Feature | Description |

| Masked Functional Group | Hydroxyl (-OH) |

| Masking Group | Dimethylphenylsilyl (-Si(Me)₂Ph) |

| Key Transformation | Fleming-Tamao Oxidation |

| Overall Reaction | R-Si(Me)₂Ph → R-OH |

| Stereochemistry | Retention of configuration at the carbon atom |

| Typical Oxidants | Peroxy acids (e.g., m-CPBA), Hydrogen peroxide (H₂O₂) |

| Advantages | - Stability of the silyl group to a wide range of reagents.- Avoids the need for protection/deprotection of a hydroxyl group.- Stereospecific transformation. |

| Applications | Total synthesis of complex natural products. |

This interactive table allows for a clear and concise overview of the application of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- as a precursor to a hydroxyl functional group.

Catalytic Systems for Reactions Involving 2 Propyn 1 Ol, 3 Dimethylphenylsilyl

Homogeneous Transition Metal Catalysis

Transition metal catalysts have proven to be highly effective in activating the carbon-carbon triple bond and the hydroxyl group of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, enabling a wide range of synthetic transformations.

Palladium-Based Catalysis

Palladium catalysts are well-known for their ability to catalyze a plethora of reactions involving alkynes. In the context of silyl-substituted propargyl alcohols, palladium catalysis has been employed for various transformations, including cyclization and coupling reactions. While specific examples detailing the use of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- are not extensively documented, the reactivity of analogous silyl-substituted propargylic alcohols provides significant insights. For instance, palladium-catalyzed cyclization of propargylic compounds is a powerful method for the synthesis of carbocyclic and heterocyclic frameworks. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then undergo further reactions. Additionally, palladium nanoparticles have been utilized for the tandem semi-hydrogenation and isomerization of propargyl alcohols to yield saturated carbonyl compounds. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ / Ligand | Silyl-propargyl alcohol, coupling partner | Cross-coupled products | Formation of new C-C bonds |

| Pd Nanoparticles | Silyl-propargyl alcohol, H₂ source | Saturated carbonyls | One-pot tandem reaction |

| Pd(PPh₃)₄ | Propargylic carbonates, nucleophiles | Substituted heterocycles | Cyclization-functionalization |

Platinum-Based Catalysis

Platinum catalysts are particularly effective for the hydrosilylation of alkynes, a reaction that involves the addition of a Si-H bond across the triple bond. While specific studies on 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- are limited, the general reactivity of propargylic alcohols in platinum-catalyzed hydrosilylation is well-established. These reactions typically exhibit high regio- and stereoselectivity, yielding valuable vinylsilane products. The choice of platinum precursor and ligands can significantly influence the outcome of the reaction.

| Catalyst System | Reactants | Product Type | Key Features |

| H₂PtCl₆ (Speier's catalyst) | Silyl-propargyl alcohol, silane | Vinylsilane | High activity |

| Pt(0)-divinyltetramethyldisiloxane (Karstedt's catalyst) | Silyl-propargyl alcohol, silane | Vinylsilane | Commonly used in silicone industry |

| PtCl₂ / Ligand | Silyl-propargyl alcohol, silane | Vinylsilane | Tunable reactivity with ligands |

Rhodium-Based Catalysis

Rhodium catalysts have demonstrated unique reactivity with propargyl alcohols, including those with silyl (B83357) substituents. One notable transformation is the silylformylation, where a silyl group and a formyl group are introduced across the alkyne. For instance, the reaction of propargyl-type alcohols with dimethylphenylsilane (B1631080) in the presence of a rhodium carbonyl cluster, such as Rh₄(CO)₁₂, under a carbon monoxide atmosphere leads to the formation of 2-(dimethylphenylsilylmethyl)-2-alkenals. nih.gov Furthermore, rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargyl alcohols have been developed for the synthesis of complex heterocyclic structures. phytojournal.comnih.gov In some cases, rhodium catalysts can promote the C-propargylation of alcohols, overriding the more common O-propargylation pathway. rsc.orgnih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Rh₄(CO)₁₂ | Silyl-propargyl alcohol, Me₂PhSiH, CO | 2-Silylmethyl-2-alkenal | Silylformylation reaction |

| [Rh(cod)Cl]₂ / BINAP | Propargyl chloride, primary alcohol | Homopropargyl alcohol | C-C bond formation via transfer hydrogenation rsc.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Indole, Propargyl alcohol | Heteroannulated products | C-H functionalization and cyclization phytojournal.comnih.gov |

Copper-Based Catalysis

Copper catalysts are widely used for a variety of transformations involving terminal alkynes, most notably the aldehyde-alkyne-amine (A3) coupling reaction to produce propargylamines. rsc.org While the direct application to 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- in A3 coupling is not extensively reported, the general methodology is highly applicable. rsc.org Copper catalysts have also been employed for the propargylation of various nucleophiles. youtube.com For example, copper-catalyzed propargylation of nitroalkanes with propargyl bromides provides access to homopropargylic nitroalkanes. youtube.com Additionally, copper(I) iodide has been shown to be a practical catalyst for the conversion of propargyl imidates to 4-methylene-4,5-dihydrooxazoles. researchgate.net A significant copper-catalyzed reaction involving silyl groups is the silylation of propargyl dichlorides to access chloro-substituted allenylsilanes. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| CuI | Aldehyde, amine, terminal alkyne | Propargylamine (B41283) | A3 coupling reaction rsc.org |

| CuBr / PPh₃ | Propargyl bromide, nitroalkane | Homopropargylic nitroalkane | C-C bond formation youtube.com |

| CuI | Propargyl dichloride, silylboronate | Chloro-substituted allenylsilane | SN2' propargyl silylation nih.gov |

Gold-Based Catalysis

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the activation of alkynes, including propargyl alcohols. chemrxiv.org A common reaction is the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated ketones. chemrxiv.org Gold catalysts are also highly effective in promoting nucleophilic substitution reactions of propargylic alcohols with a wide range of nucleophiles, including arenes, alcohols, and carbon nucleophiles, under mild conditions. rsc.org These reactions are thought to proceed through the formation of a gold-activated alkyne, which is then attacked by the nucleophile. The presence of a silyl group can influence the regioselectivity and reactivity in these transformations.

| Catalyst System | Reactants | Product Type | Key Features |

| AuCl₃ or Au(I) complexes | Silyl-propargyl alcohol | α,β-Unsaturated ketone | Meyer-Schuster rearrangement chemrxiv.org |

| AuCl₃ | Silyl-propargyl alcohol, nucleophile | Substituted alkyne or allene (B1206475) | Nucleophilic substitution rsc.org |

| IPrAuCl / AgOTf | Silyl-propargyl alcohol | Cyclized or rearranged products | Diverse reactivity depending on substrate and conditions |

Organocatalytic and Metal-Free Methodologies

In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods as sustainable alternatives to transition metal catalysis. For reactions involving propargylic alcohols, several innovative approaches have been reported. A notable example is the Brønsted acid-catalyzed cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids. rsc.org This metal-free method proceeds under mild conditions and offers a complementary strategy to traditional metal-catalyzed coupling reactions. rsc.org Furthermore, a metal-free cascade reaction involving the Meyer-Schuster rearrangement of propargyl alcohols followed by a radical addition and oxidative C-H annulation has been developed for the synthesis of 2-sulfenylindenones. organic-chemistry.org These methodologies highlight the potential of organocatalysis and metal-free systems to effect complex transformations with silyl-substituted propargyl alcohols.

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| C₆F₅B(OH)₂ | Tertiary propargyl alcohol, hetero-areneboronic acid | Cross-coupled product | Metal-free cross-coupling rsc.org |

| I₂ / PPh₃ | Propargyl alcohol, sodium sulfinate | 2-Sulfenylindenone | Metal-free cascade reaction organic-chemistry.org |

| Chiral Phosphoric Acid | Silyl-dienolate, electrophile | Enantioenriched vinylogous adduct | Asymmetric vinylogous Mukaiyama-type reaction |

Mechanistic Insights into Catalytic Cycles

The catalytic transformations involving 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- are intricate processes, with mechanisms that are highly dependent on the choice of metal catalyst and reaction conditions. While specific mechanistic studies for this exact molecule are not extensively detailed in all contexts, insights can be drawn from related systems involving silyl-substituted propargylic alcohols and common catalytic systems, primarily those based on ruthenium and palladium. The electronic and steric influence of the dimethylphenylsilyl group plays a crucial role in directing the course of these reactions.

Ruthenium-Catalyzed Cycles: The Allenylidene/Vinylidene Pathway

Ruthenium complexes are well-known to catalyze the transformation of terminal propargylic alcohols. The catalytic cycle often commences with the formation of a ruthenium-vinylidene or a ruthenium-allenylidene intermediate.

Initiation and Ligand Exchange: The cycle typically begins with the coordination of the propargylic alcohol to the ruthenium center, which may be a species like [RuCl2(p-cymene)]2 or a CpRuCl complex (where Cp is pentamethylcyclopentadienyl). This is followed by the elimination of a water molecule, a process often facilitated by the hydroxyl group of the substrate.

Formation of Ruthenium-Allenylidene Intermediate: The dehydration step leads to the formation of a highly reactive ruthenium-allenylidene species ([Ru]=C=C=CR2). The dimethylphenylsilyl group in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- would be part of the R group in this intermediate. The formation of this intermediate is a key step, setting the stage for subsequent nucleophilic attack or rearrangement.

Nucleophilic Attack or Cyclization: The allenylidene intermediate is electrophilic at its Cα and Cγ carbons. Depending on the reaction partners present, this intermediate can undergo various transformations. In dimerization or cyclization reactions, another molecule of the propargyl alcohol or a different unsaturated substrate can attack the allenylidene, leading to C-C bond formation.

Product Formation and Catalyst Regeneration: The final steps involve the rearrangement of the resulting intermediate and reductive elimination or protonolysis to release the final product and regenerate the active ruthenium catalyst, allowing the cycle to continue.

The presence of the bulky and electron-donating dimethylphenylsilyl group can influence the stability and reactivity of the allenylidene intermediate, potentially affecting the regioselectivity of nucleophilic attack.

Palladium-Catalyzed Cycles: Oxidative Addition and Reductive Elimination

Palladium-catalyzed reactions, such as cross-coupling and cyclization reactions, typically proceed through a well-established sequence of oxidative addition, transmetalation (if a second reagent is present), and reductive elimination. In the context of reactions like cyclization/hydrosilylation, a slightly different pathway is observed.

Oxidative Addition/Complex Formation: The catalytic cycle is initiated by the formation of a palladium(0) species, which then coordinates with the alkyne moiety of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-. In reactions involving hydrosilanes, a palladium silyl complex may form first, which then coordinates to the alkyne.

Carbopalladation/Intramolecular Insertion: In cyclization reactions, an intramolecular carbometalation step occurs. The palladium metal center, coordinated to the triple bond, is attacked by a nucleophilic part of the molecule, or an external nucleophile. The silyl group can play a role in directing this insertion.

β-Hydride Elimination and Reductive Elimination: Following the insertion step, the resulting organopalladium intermediate can undergo several pathways. β-hydride elimination is a common side reaction. The desired pathway often involves a reductive elimination step, where a new carbon-carbon or carbon-heteroatom bond is formed, and the palladium catalyst is regenerated in its active Pd(0) state.

The table below summarizes the key proposed steps in these catalytic cycles.

| Catalytic System | Initiation Step | Key Intermediate | Key Transformation Step | Catalyst Regeneration |

| Ruthenium | Coordination of alcohol and dehydration | Ruthenium-allenylidene | Nucleophilic attack on the allenylidene | Product release via rearrangement/protonolysis |

| Palladium | Formation of Pd(0) complex and alkyne coordination | Organopalladium(II) species | Intramolecular carbopalladation or transmetalation | Reductive elimination of the product |

It is important to note that these are generalized mechanistic pathways. The specific ligands on the metal center, the solvent, and the temperature can all have a profound impact on the operative mechanism, potentially favoring one pathway over another or opening up entirely new reaction channels. Detailed computational studies, such as Density Functional Theory (DFT), are often employed to elucidate the precise transition states and intermediates for specific reactions involving silyl-substituted propargylic alcohols. nih.gov

Stereoselective Synthesis and Chiral Induction with 2 Propyn 1 Ol, 3 Dimethylphenylsilyl

Asymmetric Synthesis of Chiral Derivatives

The asymmetric synthesis of chiral derivatives from silyl-substituted propargyl alcohols is a cornerstone of modern synthetic chemistry, providing access to enantiomerically enriched building blocks. These methods often rely on the use of chiral catalysts or auxiliaries to control the formation of new stereocenters.

One prominent strategy involves the catalytic asymmetric propargylation of carbonyl compounds. While direct use of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- as a nucleophile is complex, related systems demonstrate the principle. For instance, silyl-terminated propargyl chlorides can react with primary alcohols in the presence of a chiral iridium catalyst, such as {Ir(cod)[(R)-SEGPHOS]}OTf, to generate enantiomerically enriched homopropargyl alcohols. nih.gov This process operates through a hydrogen auto-transfer mechanism, where the alcohol is transiently oxidized to an aldehyde, which is then attacked by an in situ-generated propargyl nucleophile. nih.gov The chirality of the ligand dictates the facial selectivity of the addition, leading to high enantiomeric excess.

Another approach is the organocatalytic asymmetric alkenylation of propargyl alcohols. researchgate.netlookchem.com Highly acidic chiral N-triflyl phosphoramide (B1221513) catalysts can activate propargyl alcohols towards the formation of a carbocationic intermediate. researchgate.netlookchem.com Subsequent enantioselective attack by an alkenylating agent, such as a trialkenylboroxine, yields chiral 1,4-enynes with high enantioselectivity. researchgate.netlookchem.com The success of this reaction hinges on the catalyst's ability to create a well-defined chiral environment around the reactive intermediate.

The table below summarizes representative methods for the asymmetric synthesis of derivatives related to the title compound.

| Method | Catalyst / Reagent | Substrate Type | Product Type | Enantioselectivity (e.e.) |

| Carbonyl Propargylation | {Ir(cod)[(R)-SEGPHOS]}OTf | Silyl-terminated propargyl chlorides | Homopropargyl alcohols | High |

| Alkenylation | Chiral N-triflyl phosphoramide | Propargyl alcohols | 1,4-Enynes | High |

Diastereoselective Transformations of the Compound

When a derivative of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- already contains a stereocenter, subsequent reactions can be directed by this existing chirality, leading to diastereoselective outcomes. This substrate-controlled approach is fundamental for building molecules with multiple, well-defined stereocenters.

A key example is the directed cyclopropanation of chiral aldol (B89426) adducts derived from α,β-unsaturated aldehydes. In a multi-step sequence, an initial asymmetric aldol reaction can set a "temporary" stereocenter. rsc.org This hydroxyl-bearing stereocenter then directs a subsequent diastereoselective cyclopropanation of the alkene. rsc.org Finally, a retro-aldol reaction can remove the temporary stereocenter, leaving an enantiopure cyclopropane-carboxaldehyde. rsc.org The stereochemical information from the initial chiral alcohol effectively guides the formation of the new cyclopropane (B1198618) ring.

Similarly, in gold-catalyzed cyclizations of chiral propargylic sulfonamides, an existing stereocenter at the propargylic position can influence the formation of a new stereocenter, leading to products like 2,5-cis-3-pyrrolines with excellent diastereoselectivity. escholarship.org This demonstrates a "matched" scenario where the catalyst's chirality and the substrate's chirality work in concert to favor one diastereomer. escholarship.org

The following table illustrates examples of diastereoselective transformations.

| Reaction Type | Chiral Substrate | Reagents | Key Transformation | Diastereoselectivity (d.r.) |

| Directed Cyclopropanation | syn-aldol adduct | Simmons-Smith or similar | Hydroxyl-directed cyclopropanation | High |

| Asymmetric Cyclization | Chiral propargylic sulfonamide | Gold(I) catalyst, Chiral phosphine (B1218219) ligand | Intramolecular cyclization | >90:10 (cis/trans) |

Enantioselective Catalysis Employing Related Substrates

Silyl-substituted propargyl alcohols and their esters are excellent substrates for enantioselective catalysis, particularly in reactions mediated by transition metals like gold and iridium. These catalysts, when paired with chiral ligands, can activate the alkyne functionality and orchestrate highly stereoselective transformations.

Gold(I) catalysis is particularly powerful for activating propargylic systems. Chiral bifunctional phosphine ligands can enable gold catalysts to perform asymmetric transformations of propargylic esters. nih.gov For instance, hydroxylated propargylic esters can be converted into chiral β-oxygenated ketones through a one-pot process involving a tandem 3,3-sigmatropic rearrangement and an asymmetric cyclization, followed by hydrolysis. nih.gov The enantioselectivity is induced during the cyclization of an allenyl ester intermediate, where the chiral ligand creates a selective environment. nih.gov

Similarly, iridium-catalyzed reactions provide another avenue for enantioselective transformations. A phosphoramidite-ligated iridium catalyst can achieve highly enantioselective intermolecular C-H bond silylation. nih.gov This process can be controlled to produce either propargylsilanes or their regioisomeric allenylsilanes with excellent enantioselectivity by functionalizing the propargylic C(sp³)–H bond. nih.gov

| Catalytic System | Ligand Type | Substrate | Transformation | Product | Enantioselectivity (e.e.) |

| Gold(I) | Chiral bifunctional phosphine | Hydroxylated propargylic ester | Rearrangement/Cyclization | β-Oxygenated ketone | Good to excellent |

| Iridium(I) | Chiral phosphoramidite | Alkyne | Propargylic C-H Silylation | Propargylsilane / Allenylsilane | Excellent |

Central-to-Axial Chirality Transfer Processes

A sophisticated application of chiral propargyl alcohols involves the transfer of stereochemical information from a point stereocenter (central chirality) to an axis of chirality (axial chirality). This process is often observed in gold-catalyzed reactions that proceed through allene (B1206475) intermediates.

In the gold(I)-catalyzed cycloisomerization of enantiomerically enriched propargyl vinyl ethers, a complete central-to-axial-to-central chirality transfer can occur. researchgate.net The reaction is believed to proceed through an axially chiral allene-gold intermediate. researchgate.net The chirality of the starting alcohol dictates the helicity of this intermediate, which then cyclizes to form a cyclopentadiene (B3395910) product, transferring the chirality back to a new stereocenter with high fidelity. researchgate.net DFT calculations support the formation of a nonplanar σ-Au(I)-pentadienyl cation intermediate with a helical configuration that prevents the erosion of optical purity. researchgate.net This elegant cascade allows the stereochemistry of a readily accessible propargyl alcohol to define the stereochemistry of a more complex cyclic product.

This principle underscores the utility of compounds like 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- as precursors for generating transient, axially chiral species that can be trapped in subsequent stereospecific reactions.

| Reaction Type | Starting Material | Catalyst | Intermediate | Key Process | Stereochemical Outcome |

| Au(I)-Catalyzed Cycloisomerization | Chiral Propargyl Vinyl Ether | Gold(I) Complex | Axially Chiral Allene-Gold Species | Central -> Axial -> Central | Complete chirality transfer |

Computational and Theoretical Investigations of 2 Propyn 1 Ol, 3 Dimethylphenylsilyl Reactivity

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods can provide valuable information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken or Natural Bond Orbital (NBO) charge distributions.

These parameters help in predicting the reactive sites of a molecule. For instance, the HOMO often indicates the site of nucleophilic attack, while the LUMO suggests the site for electrophilic attack. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

While electronic structure analyses have been performed for a variety of organic and organosilicon compounds, a specific analysis for 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- detailing its frontier molecular orbitals, electrostatic potential map, and atomic charges is not present in the available scientific literature.

Table 2: Hypothetical Electronic Properties of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

| Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

This table is for illustrative purposes only, as specific electronic structure data for the compound is unavailable.

Conformational Analysis and Stereoselectivity Modeling

The three-dimensional structure and conformational preferences of a molecule can significantly influence the stereochemical outcome of its reactions. Conformational analysis involves identifying the stable conformers of a molecule and their relative energies. For chiral molecules or reactions leading to chiral products, computational modeling can be used to predict and rationalize the observed stereoselectivity.

In the case of reactions involving propargylic alcohols, the conformation of the molecule can dictate the facial selectivity of an incoming reagent. For example, in ruthenium-catalyzed propargylic substitution reactions of similar compounds, DFT studies have been used to model the transition states leading to different stereoisomers and to understand the origins of enantioselectivity.

However, a detailed conformational analysis of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- and computational modeling of its stereoselective reactions have not been reported. Such studies would be valuable for predicting the stereochemical outcomes of its synthetic transformations.

Table 3: Hypothetical Relative Energies of Conformers of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | Data Not Available |

| Conformer B | Data Not Available |

| Conformer C | Data Not Available |

This table is a hypothetical representation and does not reflect actual computational data.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, ¹H and ¹³C NMR spectra are essential for confirming its molecular structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The protons of the two methyl groups attached to the silicon atom would appear as a sharp singlet, typically in the upfield region (around 0.2-0.4 ppm) due to the electropositive nature of silicon. The phenyl group protons would produce a complex multiplet pattern in the aromatic region (approximately 7.2-7.6 ppm). The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group are expected to appear as a singlet or a triplet (if coupled to the hydroxyl proton) in the range of 4.0-4.5 ppm. libretexts.org The hydroxyl proton itself typically gives a broad singlet whose chemical shift can vary depending on concentration, solvent, and temperature, but is often found between 2.0 and 2.5 ppm. libretexts.org The absence of coupling for the methylene protons in many samples is due to rapid proton exchange, a common phenomenon for alcohols unless the sample is exceptionally pure. libretexts.org

The ¹³C NMR spectrum provides complementary information. The carbons of the dimethylsilyl group would resonate at a high field (around -2 to 0 ppm). The phenyl group would show characteristic signals in the aromatic region (128-135 ppm). The acetylenic carbons (C≡C) are particularly diagnostic, with the silicon-bound carbon appearing around 90 ppm and the methylene-bound carbon around 105 ppm. The methylene carbon (-CH₂OH) is expected in the 50-65 ppm range, a region typical for carbons bonded to an oxygen atom. libretexts.org

While 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is an achiral molecule, NMR techniques such as the Nuclear Overhauser Effect (NOE) would be critical for determining the stereochemistry of any chiral derivatives or products formed in subsequent reactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Si-(CH₃)₂ | 0.2 - 0.4 (singlet, 6H) | -2 - 0 |

| -OH | 2.0 - 2.5 (broad singlet, 1H) | N/A |

| -CH₂- | 4.0 - 4.5 (singlet, 2H) | 50 - 65 |

| Si-C≡ | N/A | ~90 |

| ≡C-CH₂ | N/A | ~105 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. biointerfaceresearch.com For 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, these methods can readily confirm the presence of the hydroxyl, alkyne, and phenylsilyl moieties, which is particularly useful for monitoring reactions and identifying transient intermediates.

The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. libretexts.org The C-O stretching vibration would appear as a strong band around 1000-1100 cm⁻¹. The presence of the carbon-carbon triple bond (C≡C) gives rise to a stretching vibration that is typically weak in the IR spectrum, expected around 2170-2180 cm⁻¹. The attachment of the silicon atom to the alkyne can influence the intensity and position of this peak. researchgate.net Aromatic C-H stretching vibrations from the phenyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C≡C triple bond stretch, which is weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic tool for this functional group. researchgate.netsemanticscholar.org The symmetric vibrations of the phenyl ring and the Si-C bonds also produce characteristic Raman signals. The combination of IR and Raman spectroscopy thus offers a comprehensive fingerprint of the molecule's functional groups. biointerfaceresearch.com

Table 2: Characteristic Vibrational Frequencies for 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | IR | 3200 - 3400 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H stretch | IR, Raman | 2850 - 3000 | Medium |

| C≡C stretch | IR | 2170 - 2180 | Weak to Medium |

| C≡C stretch | Raman | 2170 - 2180 | Strong |

| Aromatic C=C stretch | IR, Raman | 1400 - 1600 | Medium |

| C-O stretch | IR | 1000 - 1100 | Strong |

Mass Spectrometry (MS) Techniques for Complex Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, a molecular ion peak ([M]⁺) would be observed, and its high-resolution measurement would confirm the molecular formula.

The fragmentation of silyl (B83357) compounds is well-documented. nih.govnih.gov Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A very common fragmentation pathway for dimethylphenylsilyl compounds is the loss of a methyl group (CH₃•, mass 15) to form a stable [M-15]⁺ ion, which is often the base peak. Another significant fragmentation is the loss of the phenyl group (C₆H₅•, mass 77) to yield an [M-77]⁺ ion.

The alcohol moiety also directs fragmentation. Alpha-cleavage, the breaking of the bond between the oxygen-bearing carbon and the adjacent acetylenic carbon, could occur. Furthermore, fragmentation of the propargyl group is possible. The combination of advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can facilitate the proposal of detailed fragmentation pathways, which is crucial for identifying unknown products or intermediates in a reaction mixture. nih.govresearchgate.netmdpi.com

Table 3: Plausible Mass Spectrometry Fragments for 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- (MW = 190.32)

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 190 | [C₁₁H₁₄OSi]⁺ | [M]⁺ | Molecular Ion |

| 175 | [C₁₀H₁₁OSi]⁺ | [M - CH₃]⁺ | Loss of a methyl group |

| 135 | [C₈H₁₁Si]⁺ | [Si(CH₃)₂C₆H₅]⁺ | Dimethylphenylsilyl cation |

| 113 | [C₅H₉OSi]⁺ | [M - C₆H₅]⁺ | Loss of a phenyl group |

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides unambiguous information on bond lengths, bond angles, and the absolute connectivity of atoms. While 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is likely a liquid or low-melting solid at room temperature and thus not directly suitable for single-crystal X-ray analysis, its solid derivatives can be readily prepared and analyzed.

To obtain a crystalline sample, the hydroxyl group can be derivatized. For instance, reaction with 4-nitrobenzoyl chloride would yield the corresponding 4-nitrobenzoate (B1230335) ester, which is often a highly crystalline solid. Similarly, reaction with a chiral acid or isocyanate can be used to form diastereomeric derivatives, which is essential for determining the absolute configuration of chiral centers if they were to be introduced into the molecule through a subsequent reaction.

A successful X-ray crystallographic analysis of such a derivative would provide an unequivocal confirmation of the molecular structure. It would verify the presence of the dimethylphenylsilyl group attached to the propargylic framework and confirm the position of the hydroxyl group. This technique is especially powerful when NMR and MS data are ambiguous or when complex stereochemistry needs to be resolved, providing the ultimate proof of structure.

Synthetic Utility and Applications of 2 Propyn 1 Ol, 3 Dimethylphenylsilyl As a Versatile Intermediate

Formation of Complex Molecular Architectures

The dual functionality of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- allows for its elaboration into a variety of complex structures, including functionalized allenes, strained cyclopropane (B1198618) rings, and diverse heterocyclic systems.

Synthesis of Functionalized Allenylsilanes

Functionalized allenylsilanes are highly valuable intermediates, participating in a range of pericyclic, cycloaddition, and nucleophilic addition reactions. The conversion of propargyl alcohols to allenylsilanes is a well-established transformation, typically proceeding through an S_N2' (anti) or S_N2 (syn) pathway. In this context, the hydroxyl group of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is first converted into a good leaving group, such as a carbamate (B1207046), acetate, or sulfonate. Subsequent treatment with an organocuprate or other suitable nucleophile facilitates a substitution reaction that proceeds with a concomitant rearrangement of the triple bond to an allene (B1206475).

The reaction of a propargyl ester with a silyl (B83357) cuprate (B13416276) reagent is a known method for producing allenylsilanes. While this typically introduces the silyl group, in the case of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, the silyl group is already present. The strategy would instead involve converting the alcohol to an activated derivative and reacting it with a non-silyl nucleophile. For instance, reaction of the corresponding carbamate derivative with an organocuprate would yield an allenylsilane where the silyl group from the starting material remains, and a new alkyl or aryl group is introduced at the C1 position of the allene. The stereochemical outcome of this S_N2' reaction is typically anti-specific, meaning the nucleophile attacks from the face opposite to the leaving group.

Table 1: Representative Transformations of Propargyl Alcohol Derivatives to Allenes This table illustrates the general reaction pattern applicable to derivatives of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-.

| Propargyl Substrate (Leaving Group) | Nucleophile | Product Type |

| Carbamate | R₂CuLi | C1-alkylated allenylsilane |

| Acetate | R₂CuLi | C1-alkylated allenylsilane |

| Mesylate | Grignard Reagent (with Cu(I) catalyst) | C1-alkylated allenylsilane |

| Halide (e.g., bromide) | Organolithium/Cuprate | C1-alkylated allenylsilane |

Construction of Silyl-Substituted Cyclopropanes

Silyl-substituted cyclopropanes are useful building blocks, as the silyl group can be converted to a hydroxyl group with retention of stereochemistry (Tamao-Fleming oxidation) or used to stabilize an adjacent carbocation (β-silicon effect). A plausible and stereocontrolled route to silyl-substituted cyclopropanes using 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- as a starting material involves a two-step sequence: stereoselective reduction of the alkyne followed by a directed cyclopropanation.

First, the alkyne moiety can be selectively reduced to a (E)-alkene using reagents such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) or by hydrosilylation followed by protodesilylation. This yields the corresponding (E)-3-(dimethylphenylsilyl)-2-propen-1-ol.

The second step is a diastereoselective Simmons-Smith cyclopropanation of this allylic alcohol. The hydroxyl group directs the zinc carbenoid reagent to the same face of the double bond, leading to the formation of the syn-cyclopropylmethyl alcohol with high stereoselectivity. Research has demonstrated that γ-silicon substituted allylic alcohols are excellent substrates for asymmetric Simmons-Smith reactions. For example, the reaction of (E)-3-(dimethylphenylsilyl)-2-propen-1-ol with diethylzinc (B1219324) and diiodomethane, using (+)-diethyl tartrate as a chiral auxiliary, produces the corresponding optically active silyl-substituted cyclopropylmethyl alcohol with good enantiomeric excess. oup.com

Table 2: Asymmetric Simmons-Smith Reaction of γ-Silicon Substituted Allylic Alcohols oup.com Illustrates the key cyclopropanation step applicable to the derivative of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-.

| Substrate (Allylic Alcohol) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (% ee) |

| (E)-3-(Dimethylphenylsilyl)-2-propen-1-ol | CH₂Cl₂ | 0 | 69 | 63 |

| (E)-3-(Triphenylsilyl)-2-buten-1-ol | CH₂Cl₂ | 0 | 70 | 92 |

| (E)-3-(Dimethylphenylsilyl)-2-hepten-1-ol | CH₂Cl₂ | -30 | 70 | 89 |

| (E)-3-(Trimethylsilyl)-3-phenyl-2-propen-1-ol | CH₂Cl₂ | -30 | 65 | 80 |

Routes to Silaheterocycles and Other Cyclic Systems

The unique structure of 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- also provides pathways to various cyclic and heterocyclic systems.

Silaheterocycles via Intramolecular Hydrosilylation: A powerful method for forming silicon-containing rings is the intramolecular hydrosilylation (IMHS) of unsaturated hydrosilanes. researchgate.net To apply this to 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, the hydroxyl group can be functionalized to introduce a hydrosilane moiety. For example, reaction with a dihydrosilane like 1,1,3,3-tetramethyldisilazane (B98777) (TMDS) in the presence of a catalyst can form a silyl ether bearing an Si-H bond. This intermediate, upon treatment with a platinum, rhodium, or ruthenium catalyst, can undergo an intramolecular cyclization. The hydrosilane adds across the alkyne, typically in an exo-dig fashion, to generate a five-membered silaoxacyclopentene ring system. researchgate.netnih.gov

Cyclopentenones via the Pauson-Khand Reaction: The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganicreactions.org Silylalkynes, such as 2-Propyn-1-ol, 3-(dimethylphenylsilyl)-, are excellent substrates for this reaction. The cobalt-alkyne complex, formed by reacting the alkyne with dicobalt octacarbonyl, readily reacts with an alkene partner (either inter- or intramolecularly). The silyl group exerts a strong directing effect, typically placing the larger substituent on the alkyne (in this case, the silyl group) adjacent to the newly formed carbonyl group in the product. nrochemistry.com This provides a convergent route to densely functionalized five-membered rings.

Precursor to Biologically Relevant Scaffolds

While 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- is a versatile synthetic building block, its direct application in the total synthesis of specific, biologically active natural products or pharmaceuticals is not widely documented in the scientific literature. However, the structural motifs it contains are prevalent in many bioactive molecules.

Propargyl alcohols are key intermediates in the synthesis of prostaglandins, steroids, and various polyketide natural products. nih.govorganic-chemistry.org The alkyne can be further elaborated into alkenes with specific geometry or used in coupling reactions (e.g., Sonogashira, Glaser). The silicon moiety also offers strategic advantages. Organosilicon compounds have found increasing use in medicinal chemistry, as the substitution of a carbon atom with silicon can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Therefore, 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- represents a potentially valuable, though currently underutilized, starting material for generating libraries of complex molecules for biological screening.

Role in Cascade and Multicomponent Reactions

The reactivity of the propargyl alcohol unit makes 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- an excellent candidate for cascade and multicomponent reactions, which enable the rapid construction of molecular complexity from simple starting materials in a single pot.

Cascade Reactions: Propargyl alcohols are known to initiate a variety of cascade reactions, often triggered by dehydration to form a reactive allenic carbocation or by activation with a transition metal catalyst. researchgate.netnih.gov For example, ruthenium complexes can catalyze the reaction of propargyl alcohols with various nucleophiles, leading to complex heterocyclic products through a redox-isomerization/Michael addition cascade. nih.gov Similarly, silver(I) salts can promote a cascade reaction between propargylic alcohols, carbon dioxide, and diols to afford cyclic carbonates and α-hydroxy ketones. nih.gov In these scenarios, the dimethylphenylsilyl group in 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- would be expected to remain intact and could influence the regioselectivity of nucleophilic attack on the intermediate allene or alkyne complex.

Multicomponent Reactions (MCRs): Multicomponent reactions involving alkynes are powerful tools for building molecular diversity. The A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine to form a propargylamine (B41283), is a prime example. 2-Propyn-1-ol, 3-(dimethylphenylsilyl)- can serve as the alkyne component in such reactions. The presence of the free hydroxyl group might require protection or could potentially participate in the reaction, leading to more complex products. The silyl group offers a handle for further functionalization of the resulting propargylamine products.

Q & A

Q. How to design experiments probing the compound's stability under varying conditions?

- Methodology : Conduct accelerated stability studies (e.g., thermal gravimetric analysis (TGA) at 25–150°C, exposure to UV light, or humidity chambers). Monitor degradation via IR spectroscopy for Si-O or C≡C bond integrity. Compare with literature on silyl ether analogs to identify decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.